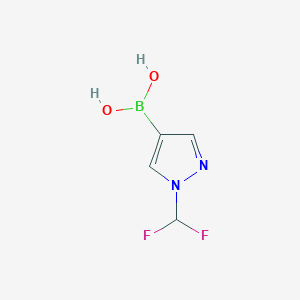

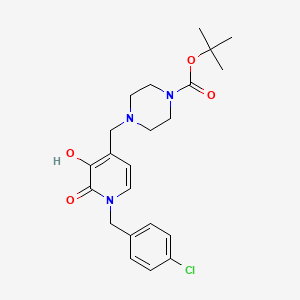

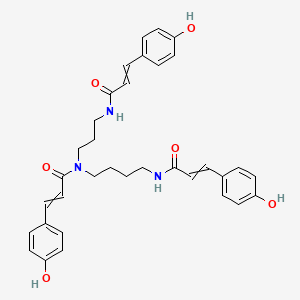

![molecular formula C14H17Br2NO3 B3027582 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid CAS No. 134276-56-5](/img/structure/B3027582.png)

3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid

Vue d'ensemble

Description

3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid is a compound with the molecular formula C14H17Br2NO3 and a molecular weight of 407.1 g/mol . It is a type of alkaloid and is usually found in the form of a powder . This compound is sourced from Pseudoceratina crassa .

Physical And Chemical Properties Analysis

This compound is a powder . It’s soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Applications De Recherche Scientifique

Mass Spectrometry

- Cinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid, a relative of 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, are efficient matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), especially for complex formation with carbohydrates (Schmidt De León et al., 2022).

Anticancer Research

- Hybrid molecules containing cinnamic acid and 2-quinolinone derivatives, related to 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, have been synthesized and assessed for anticancer activity. These compounds exhibited potent antiproliferative activity against cancer cell lines (Abu Almaaty et al., 2021).

Natural Product Chemistry

- Novel dibromotyrosine derivatives, including 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, were isolated from the Caribbean sponge Pseudoceratina crassa. Their structures were elucidated using spectroscopic evidence and confirmed by synthesis (Kassuhlke & Faulkner, 1991).

Protein Binding Studies

- The interaction of cinnamic acid derivatives with serum albumins was studied, revealing the binding mechanism and thermodynamic parameters. This research helps understand the therapeutic applications of these compounds, including 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (Singh & Mitra, 2011).

Synthetic Chemistry

- A novel approach to synthesize cinnamic acids, including 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, was developed using aromatic aldehydes and aliphatic carboxylic acids (Chiriac et al., 2005).

Photophysics

- The photophysics of 4-dimethylamino cinnamic acid, a compound structurally similar to 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, was studied in different environments, providing insights into its photochemistry (Bangal & Chakravorti, 1998).

Antioxidant Activity

- The antioxidant activity of cinnamic acid and its derivatives, which can include 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, was evaluated, demonstrating the pharmacological potential of these compounds (Oladimeji et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such asthyroid hormone-binding protein , tyrosine-protein phosphatase , and nuclear hormone receptor . These proteins play crucial roles in various biological processes, including hormone transport, protein dephosphorylation, and transcription regulation.

Mode of Action

Based on the targets of similar compounds, it can be hypothesized that 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid may interact with its targets to modulate their activity, leading to changes in cellular processes such as hormone transport, protein dephosphorylation, and gene expression .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related tothyroid hormone transport , endoplasmic reticulum unfolded protein response , and transcription regulation . The downstream effects of these pathways can have significant impacts on cellular function and homeostasis.

Result of Action

Based on the potential targets and pathways, it can be hypothesized that the compound may influence cellular processes such as hormone transport, protein dephosphorylation, and gene expression, potentially leading to changes in cell function and homeostasis .

Propriétés

IUPAC Name |

(E)-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO3/c1-17(2)6-3-7-20-14-11(15)8-10(9-12(14)16)4-5-13(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJAIYZSSZZLIZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

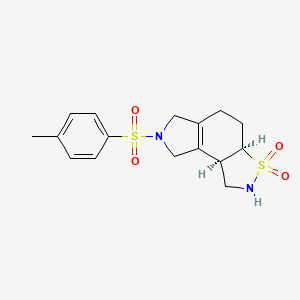

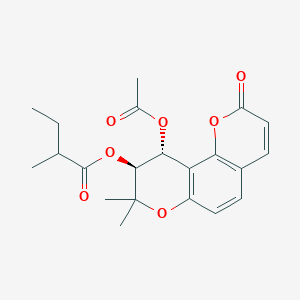

![(2S)-2-[(2R,3S,4R,5R,6R)-5-ethyl-6-[(2R,3R,4S,6R)-6-[(2R,3R,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B3027507.png)

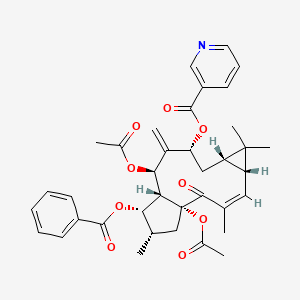

![Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate](/img/structure/B3027510.png)

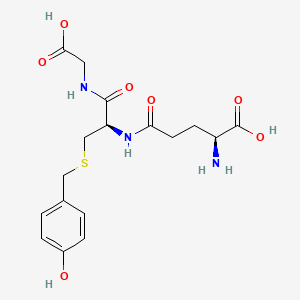

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)